molecular formula C11H12N2O B1307104 3-Methoxy-4-pyrrol-1-yl-phenylamine CAS No. 137352-70-6

3-Methoxy-4-pyrrol-1-yl-phenylamine

Cat. No.: B1307104
CAS No.: 137352-70-6
M. Wt: 188.23 g/mol
InChI Key: NOBCTSCRGHBJBX-UHFFFAOYSA-N
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Description

3-Methoxy-4-pyrrol-1-yl-phenylamine is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further substituted with a pyrrol-1-yl group.

Preparation Methods

The synthesis of 3-Methoxy-4-pyrrol-1-yl-phenylamine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxyphenylamine with pyrrole under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

3-Methoxy-4-pyrrol-1-yl-phenylamine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce pyrrolidine derivatives .

Scientific Research Applications

3-Methoxy-4-pyrrol-1-yl-phenylamine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in proteomics research to study protein interactions and functions.

    Medicine: Research into the potential therapeutic applications of this compound is ongoing.

    Industry: The compound’s unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-pyrrol-1-yl-phenylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The methoxy and pyrrol-1-yl groups play a crucial role in the binding affinity and specificity of the compound .

The molecular pathways involved in the compound’s action are diverse and depend on the specific biological context. For example, in proteomics research, the compound may interact with signaling pathways that regulate protein expression and activity .

Comparison with Similar Compounds

3-Methoxy-4-pyrrol-1-yl-phenylamine can be compared with other similar compounds, such as:

    4-Methoxy-3-pyrrol-1-yl-phenylamine: This compound has a similar structure but with the methoxy and pyrrol-1-yl groups positioned differently on the phenyl ring.

    3-Methoxy-4-(1H-pyrrol-1-yl)aniline: Another closely related compound with similar applications in research and industry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3-methoxy-4-pyrrol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-14-11-8-9(12)4-5-10(11)13-6-2-3-7-13/h2-8H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOBCTSCRGHBJBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390358
Record name 3-Methoxy-4-pyrrol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137352-70-6
Record name 3-Methoxy-4-pyrrol-1-yl-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60390358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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